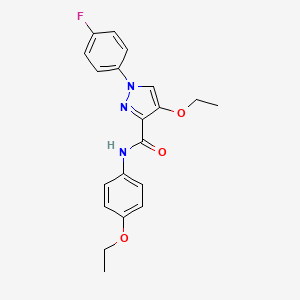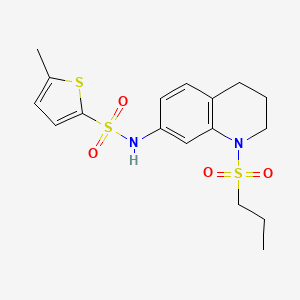
5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide” is a complex organic molecule that contains a thiophene ring . Thiophenes are a type of organosulfur heterocyclic compound . They are aromatic compounds that contain a ring of four carbon atoms and one sulfur atom .
Wissenschaftliche Forschungsanwendungen
Inhibition of Enzymes
- Phenylethanolamine N-methyltransferase (PNMT) Inhibition: Research has explored derivatives related to the tetrahydroquinoline and thiophene sulfonamide framework for their ability to inhibit PNMT, an enzyme critical in epinephrine biosynthesis. For instance, studies on 1,2,3,4-tetrahydroisoquinoline-7-sulfonanilides have shown that certain derivatives can significantly inhibit PNMT activity, potentially impacting epinephrine production and offering avenues for therapeutic intervention in conditions associated with catecholamine biosynthesis (Blank et al., 1980).
Anticonvulsant and Vasodilatory Effects
- Cerebrovasodilation and Anticonvulsant Activity: Compounds within the thiophene-2-sulfonamide class, such as 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide, have shown significant anticonvulsant activities and the ability to selectively increase cerebral blood flow, suggesting potential applications in managing seizure disorders and enhancing brain perfusion (Barnish et al., 1981).
Antioxidant, Antifungal, and Antibacterial Activities
- Bioactive Properties: Arylsulfonamide-based derivatives, including those incorporating the tetrahydroquinoline moiety, have been synthesized and evaluated for their antioxidant, antifungal, and antibacterial activities. Some compounds demonstrated significant efficacy, highlighting their potential as lead compounds for the development of new therapeutic agents targeting oxidative stress, fungal infections, and bacterial diseases (Kumar & Vijayakumar, 2017).
Anticancer Potential
- Induction of Oxidative Stress in Cancer Cells: Research on piperidine ring-fused aromatic sulfonamides, including N-arylsulfonyl 1,2,3,4-tetrahydroquinolines, demonstrated their ability to induce oxidative stress and deplete glutathione in melanoma and leukemia cells. Some compounds exhibited potent cytotoxic effects across a range of cancer cell lines, suggesting their utility as anticancer agents (Madácsi et al., 2013).
Drug Metabolism Studies
- Biotransformation of Biaryl-Bis-Sulfonamides: Utilizing microbial systems such as Actinoplanes missouriensis for the production of mammalian metabolites of biaryl-bis-sulfonamide compounds offers insights into their metabolic pathways. This approach aids in the structural characterization of metabolites and the development of analytical standards for clinical drug metabolism studies (Zmijewski et al., 2006).
Eigenschaften
IUPAC Name |
5-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S3/c1-3-11-25(20,21)19-10-4-5-14-7-8-15(12-16(14)19)18-26(22,23)17-9-6-13(2)24-17/h6-9,12,18H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSMSMHHBBKBFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2841821.png)

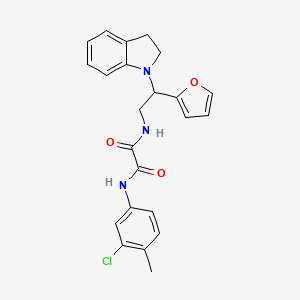
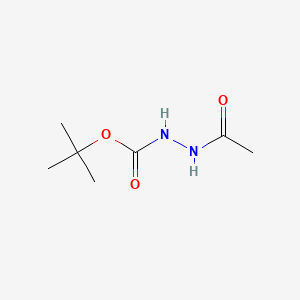

![2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N-[(methylcarbamothioyl)amino]acetamide](/img/structure/B2841828.png)
![indolin-1-yl(1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazol-3-yl)methanone](/img/structure/B2841829.png)

![Ethyl 4-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/no-structure.png)
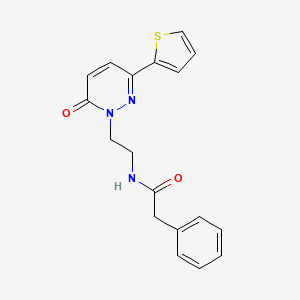
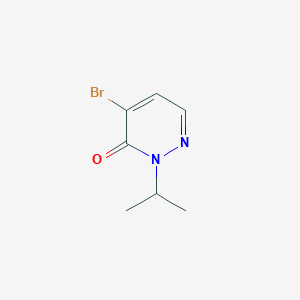
![Tert-butyl 2',3'-dihydrospiro[pyrrolidine-2,4'-quinoline]-1'-carboxylate](/img/structure/B2841840.png)
